Cas no 1171534-09-0 (2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide)

2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide
- AKOS024517114
- 1171534-09-0
- 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- 2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
- VU0519086-1
- F5686-0441
- 2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide
-
- インチ: 1S/C15H18N4OS2/c20-14(16-9-12-4-3-7-21-12)10-22-15-8-13(17-11-18-15)19-5-1-2-6-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,20)
- InChIKey: XHYBORXHSPPLPL-UHFFFAOYSA-N
- ほほえんだ: S(CC(NCC1=CC=CS1)=O)C1=CC(=NC=N1)N1CCCC1
計算された属性
- せいみつぶんしりょう: 334.09220356g/mol
- どういたいしつりょう: 334.09220356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 112Ų
2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5686-0441-100mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F5686-0441-75mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5686-0441-3mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5686-0441-2mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5686-0441-5μmol |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5686-0441-30mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5686-0441-10mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5686-0441-1mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5686-0441-25mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5686-0441-50mg |
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide |
1171534-09-0 | 50mg |
$240.0 | 2023-09-09 |
2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamideに関する追加情報
Research Briefing on 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide (CAS: 1171534-09-0)
In recent years, the compound 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide (CAS: 1171534-09-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrimidine and thiophene moieties, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide involves a multi-step process that includes the functionalization of pyrimidine and thiophene rings. Recent studies have optimized the synthetic route to improve yield and purity, which is critical for its application in drug development. The compound's structure-activity relationship (SAR) has been extensively studied, revealing that the pyrrolidin-1-yl and thiophen-2-yl groups play pivotal roles in its biological activity.
Mechanistic studies indicate that this compound acts as a potent modulator of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. In vitro and in vivo experiments have demonstrated its efficacy in inhibiting key signaling molecules, such as JAK/STAT and PI3K/AKT, which are often dysregulated in cancers and autoimmune diseases. These findings suggest that 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide could serve as a lead compound for developing novel therapeutics.
Recent preclinical trials have further validated the therapeutic potential of this compound. For instance, in murine models of rheumatoid arthritis, administration of the compound significantly reduced inflammation and joint damage. Similarly, in cancer xenograft models, it exhibited strong antitumor activity with minimal off-target effects. These results highlight its potential as a dual-purpose agent for treating both inflammatory disorders and malignancies.
Despite these promising findings, challenges remain in the clinical translation of 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further optimization and rigorous testing. Current research is focused on developing prodrug formulations and nanoparticle-based delivery systems to enhance its pharmacokinetic profile.
In conclusion, 2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features and robust biological activity make it a valuable subject for ongoing and future research. Continued exploration of its mechanisms and therapeutic applications will likely yield significant advancements in the treatment of complex diseases.
1171534-09-0 (2-{6-(pyrrolidin-1-yl)pyrimidin-4-ylsulfanyl}-N-(thiophen-2-yl)methylacetamide) 関連製品
- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)
- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)
- 929-12-4(4,4-Difluoro-3-butenylacetate)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 2580223-40-9(3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)
- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 664983-57-7(2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide)
- 1781213-90-8(3-Azetidinecarboxaldehyde, 3-methyl-)




